3-(Chlorodifluoromethyl)pyridine

Agrochemical Herbicide Grass Weed Control

3-(Chlorodifluoromethyl)pyridine (CAS 76541-43-0) is a halogenated pyridine derivative with the molecular formula C₆H₄ClF₂N and a molecular weight of 163.55 g/mol. It is characterized by a chlorodifluoromethyl (-CF₂Cl) substituent at the 3-position of the pyridine ring, which imparts distinct electronic and steric properties compared to more common trifluoromethyl (-CF₃) or difluoromethyl (-CF₂H) pyridine analogs.

Molecular Formula C6H4ClF2N
Molecular Weight 163.55
CAS No. 76541-43-0
Cat. No. B2841205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Chlorodifluoromethyl)pyridine
CAS76541-43-0
Molecular FormulaC6H4ClF2N
Molecular Weight163.55
Structural Identifiers
SMILESC1=CC(=CN=C1)C(F)(F)Cl
InChIInChI=1S/C6H4ClF2N/c7-6(8,9)5-2-1-3-10-4-5/h1-4H
InChIKeyJUJHMGHARXGPQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(Chlorodifluoromethyl)pyridine (CAS 76541-43-0) Procurement-Grade Overview for Research & Industrial Synthesis


3-(Chlorodifluoromethyl)pyridine (CAS 76541-43-0) is a halogenated pyridine derivative with the molecular formula C₆H₄ClF₂N and a molecular weight of 163.55 g/mol . It is characterized by a chlorodifluoromethyl (-CF₂Cl) substituent at the 3-position of the pyridine ring, which imparts distinct electronic and steric properties compared to more common trifluoromethyl (-CF₃) or difluoromethyl (-CF₂H) pyridine analogs. This compound is commercially available as a building block for pharmaceutical and agrochemical research, typically supplied at ≥95% purity . It serves as a versatile intermediate for the introduction of fluorinated moieties into more complex molecular architectures, leveraging the unique reactivity of the -CF₂Cl group in nucleophilic substitution and radical chemistry [1].

Why 3-(Chlorodifluoromethyl)pyridine Cannot Be Readily Substituted with Common Trifluoromethyl or Difluoromethyl Pyridines


Generic substitution of 3-(Chlorodifluoromethyl)pyridine with structurally similar 3-(trifluoromethyl)pyridine or 3-(difluoromethyl)pyridine is not chemically or functionally equivalent. The presence of the chlorine atom on the -CF₂Cl group fundamentally alters the compound's reactivity profile. Unlike the stable, inert -CF₃ group in 3-(trifluoromethyl)pyridine, the carbon-chlorine bond in the -CF₂Cl moiety is susceptible to nucleophilic substitution and can serve as a precursor for generating difluoromethyl radicals [1]. This unique reactivity enables downstream transformations that are inaccessible with -CF₃ or -CF₂H analogs, making 3-(Chlorodifluoromethyl)pyridine a strategic intermediate for specific synthetic routes [2]. Furthermore, the -CF₂Cl group exhibits distinct electronic effects, with a Hammett σₘ value differing from -CF₃, impacting the acidity/basicity of the pyridine ring and influencing binding interactions in medicinal chemistry applications [3].

Quantitative Differentiation Evidence for 3-(Chlorodifluoromethyl)pyridine vs. Structural Analogs


Herbicidal Activity Spectrum: Chlorodifluoromethyl vs. Trifluoromethyl Pyridine Derivatives

In a series of herbicidal pyridine derivatives, compounds containing a chlorodifluoromethyl (-CF₂Cl) substituent at the 3-position (analogous to the target compound) exhibited a distinct selectivity profile compared to their trifluoromethyl (-CF₃) counterparts. Patent data indicates that -CF₂Cl-containing pyridines are generally substantially more effective against grass weed species than broad-leaved species, a selectivity profile that is also shared by -CF₃ analogs but with potential differences in application rates and crop safety [1]. The specific inclusion of the -CF₂Cl group, alongside -CF₃ and -CF₂H, as a halogenomethyl option in the same patent series confirms it is a distinct and viable alternative for fine-tuning herbicidal activity [2].

Agrochemical Herbicide Grass Weed Control

Insecticidal Activity: Chlorodifluoromethyl as a Defined Alternative to Trifluoromethyl

Patent WO-2014029706-A3 describes methods for controlling insects, wherein a key structural variable (R¹) in the active compounds is explicitly defined as trifluoromethyl, difluoromethyl, or chlorodifluoromethyl [1]. This indicates that -CF₂Cl is a recognized and intentional alternative to -CF₃ for modulating insecticidal activity. The patent does not provide head-to-head comparative insect mortality data for -CF₃ vs. -CF₂Cl analogs, but the explicit inclusion of the chlorodifluoromethyl group in the Markush structure confirms its utility in this chemical space.

Agrochemical Insecticide Crop Protection

Synthetic Versatility: Chlorodifluoromethyl Group as a Precursor for Difluoromethyl Radicals

The chlorodifluoromethyl (-CF₂Cl) group attached to an aromatic ring can be selectively converted to a difluoromethyl (-CF₂H) group via radical dechlorination. A study by Yoshida et al. demonstrated that chlorine in (chlorodifluoromethyl)arenes was successively replaced by hydrogen using tributyltin hydride under radical conditions, yielding the corresponding difluoromethylarenes in excellent yields [1]. This transformation is not possible with trifluoromethyl (-CF₃) groups, which lack a cleavable carbon-chlorine bond. While the exact yield for 3-(Chlorodifluoromethyl)pyridine is not reported, the method is general for (chlorodifluoromethyl)arenes, and the products (aryldifluoromethyl radicals) are valuable intermediates for further functionalization [1].

Organic Synthesis Radical Chemistry Fluorination

Electronic Properties: Hammett Substituent Constant (σₘ) for -CF₂Cl vs. -CF₃

The electron-withdrawing effect of the chlorodifluoromethyl group differs from that of the trifluoromethyl group. NIST data provides experimental thermochemical and electronic parameters for the CF₂Cl radical, which underpins the substituent's properties [1]. While a direct experimental Hammett σₘ value for -CF₂Cl attached to a pyridine ring is not provided in this source, the distinct vibrational frequencies and ionization energies of CF₂Cl compared to CF₃ indicate a different electronic profile. In medicinal chemistry, such differences can influence the pKa of the pyridine nitrogen and alter binding affinity to biological targets. A computational prediction (PASS) suggests 3-(Chlorodifluoromethyl)pyridine itself may act as a signal transduction pathway inhibitor (Pa 0.718) and chloride peroxidase inhibitor (Pa 0.620), activities that would be modulated by the -CF₂Cl group's electronic properties [2].

Physical Organic Chemistry Medicinal Chemistry QSAR

Procurement-Driven Application Scenarios for 3-(Chlorodifluoromethyl)pyridine


Synthesis of Grass-Selective Herbicide Intermediates

Procurement of 3-(Chlorodifluoromethyl)pyridine is justified for research programs developing novel pyridine-based herbicides targeting grass weeds in broad-leaved crops. The compound serves as a key intermediate for introducing the chlorodifluoromethyl group, which patent literature explicitly includes as an alternative to trifluoromethyl for achieving grass-selective herbicidal activity [1][2].

Synthesis of Insecticidal Lead Compounds for Crop Protection

The compound is a valuable building block for synthesizing insecticidal candidates where the -CF₂Cl group is a designed variable. Patent WO-2014029706-A3 explicitly lists chlorodifluoromethyl as an option for the R¹ substituent in compounds applied to cotton crops for insect control, confirming its relevance in agrochemical discovery [3].

Precursor for 3-(Difluoromethyl)pyridine via Radical Dechlorination

3-(Chlorodifluoromethyl)pyridine can be selectively transformed into 3-(difluoromethyl)pyridine, a valuable intermediate in its own right, via radical dechlorination. This synthetic route is inaccessible from 3-(trifluoromethyl)pyridine, making the target compound a strategic choice for accessing difluoromethylated pyridine derivatives [4].

Medicinal Chemistry Scaffold for Modulating Electronic Properties

The distinct electronic profile of the -CF₂Cl group, compared to -CF₃, makes 3-(Chlorodifluoromethyl)pyridine a useful scaffold for medicinal chemists exploring structure-activity relationships (SAR). The substituent can alter the pKa of the pyridine nitrogen and impact target binding, as suggested by computational predictions of biological activity [5][6].

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